Suc-Ala-Ala-Pro-Gly-pNA, also known as succinyl-alanine-alanine-proline-glycine-p-nitroanilide, is a synthetic peptide compound that serves as a substrate for various proteolytic enzymes. It is characterized by its unique sequence of amino acids—two alanines, a proline, and a glycine—capped with a succinyl group and linked to a p-nitroaniline moiety. The succinyl group enhances the solubility and stability of the compound in aqueous solutions, making it suitable for biochemical assays. The p-nitroaniline component acts as a chromogenic indicator; upon enzymatic cleavage, it releases a colored product that can be quantitatively measured, facilitating the study of protease activity.
The primary reaction involving Suc-Ala-Ala-Pro-Gly-pNA is hydrolysis, catalyzed by proteases such as prolyl endopeptidases. During this reaction, the peptide bond between the amino acids is cleaved, resulting in the release of p-nitroaniline. This process can be monitored spectrophotometrically at wavelengths around 410 nm, where an increase in absorbance indicates protease activity. The hydrolysis kinetics can vary depending on factors such as enzyme concentration, substrate concentration, and environmental conditions like pH and temperature .
Suc-Ala-Ala-Pro-Gly-pNA is primarily utilized to study the activity of various proteases. It serves as a substrate for enzymes involved in protein digestion and processing, including serine proteases and prolyl endopeptidases. The compound's biological activity is significant in research contexts where understanding enzyme specificity and kinetics is crucial. Its ability to mimic natural peptide substrates allows researchers to investigate enzyme mechanisms and interactions effectively.
The synthesis of Suc-Ala-Ala-Pro-Gly-pNA typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The succinyl group is introduced during the synthesis process to enhance solubility. After the peptide chain is assembled, deprotection steps are performed to remove any protecting groups used during synthesis. Finally, the product is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.
Suc-Ala-Ala-Pro-Gly-pNA has several applications in biochemical research:
Studies involving Suc-Ala-Ala-Pro-Gly-pNA often focus on its interactions with various proteases. For instance, research has demonstrated that prolyl endopeptidases can effectively hydrolyze this substrate under optimal conditions, leading to insights into their catalytic mechanisms and substrate specificity . Additionally, interaction studies with other compounds can help elucidate competitive inhibition or synergistic effects among different proteolytic enzymes.
Several compounds share structural similarities with Suc-Ala-Ala-Pro-Gly-pNA, each exhibiting unique properties and applications:
What sets Suc-Ala-Ala-Pro-Gly-pNA apart from these compounds is its specific amino acid sequence which may confer distinct properties regarding enzyme specificity and reactivity. This specificity allows researchers to tailor their studies based on the enzymatic profiles they wish to investigate.
Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroaniline represents a synthetic pentapeptide substrate characterized by its specific amino acid sequence and chromogenic properties [1] [3] [4]. The compound possesses a molecular formula of C₂₃H₃₀N₆O₉ and a molecular weight of 534.53 daltons [3] [4]. The Chemical Abstracts Service registry number for this compound is 72682-68-9, providing a unique identifier for its chemical structure [4].
The peptide backbone consists of five distinct amino acid residues arranged in a specific sequence that determines its biological activity and substrate specificity [1] [3]. The amino acid sequence begins with a succinyl protecting group attached to the amino terminus, followed by two alanine residues, one proline residue, and one glycine residue, with the carboxy terminus linked to a para-nitroaniline chromophore [3] .
The structural architecture of Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroaniline incorporates amino acids with distinct physicochemical properties that contribute to its overall molecular behavior [35]. Alanine residues, characterized by their small methyl side chains, provide structural flexibility while maintaining hydrophobic character [35]. These residues can accommodate both surface and interior positioning within protein binding sites, making them versatile components in substrate recognition [35].
The proline residue introduces significant structural constraints due to its cyclic side chain, which creates rigidity in the peptide backbone and often forces sharp bends in the main chain structure [35] [37]. This structural feature is critical for proper enzyme-substrate interactions, as proline residues frequently appear in beta-hairpin turns and contribute to specific binding conformations [35]. The presence of proline at the third position in the sequence represents a key structural determinant for elastase recognition and cleavage specificity [15] [16].
Glycine, the smallest amino acid with only a hydrogen atom as its side chain, provides maximum flexibility to the peptide backbone [35]. This flexibility allows the chain to adopt various conformations and fit into tight binding pockets within enzyme active sites [35]. The terminal glycine residue in this substrate enables optimal positioning for enzymatic cleavage while maintaining the structural integrity necessary for chromophore release [35].
The sequence specificity of Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroaniline reflects the substrate preferences of pancreatic elastase and related serine proteases [15] [20]. Elastase demonstrates preferential cleavage of peptide bonds at the carbonyl end of amino acid residues with small hydrophobic side chains, including alanine, glycine, valine, leucine, and isoleucine [16] [20]. The substrate incorporates multiple alanine residues that align with these specificity requirements, enhancing its recognition by elastase enzymes [15] [20].
The positioning of proline at the penultimate position creates an optimal substrate architecture for elastase binding [26]. Research on pancreatic elastase specificity with tripeptidyl-para-nitroanilide substrates has demonstrated that proline-containing sequences exhibit enhanced kinetic parameters when positioned appropriately within the substrate structure [26]. The systematic evaluation of substrate side chain contributions through regression analysis has confirmed the importance of proline positioning for optimal enzyme-substrate interactions [26].
The para-nitroaniline moiety serves as the chromogenic reporter group in Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroaniline, enabling quantitative measurement of enzymatic activity through colorimetric detection [18] [21]. Para-nitroaniline exhibits strong absorption characteristics with an absorption maximum at 405 nanometers, where it demonstrates a molar extinction coefficient of 9,600 inverse molar per centimeter [18] [21]. This wavelength represents an optimal detection point because the intact substrate shows minimal absorption compared to the released chromophore [34].
The chromogenic system operates on the principle of enzymatic hydrolysis, where protease activity cleaves the peptide bond between the glycine residue and the para-nitroaniline group [18]. Upon cleavage, the free para-nitroaniline is released into solution, producing a measurable increase in absorbance at 405 nanometers [18] [21]. The intensity of color development directly correlates with the extent of enzymatic activity, allowing for quantitative determination of protease concentrations and kinetic parameters [34].
The spectroscopic characteristics of the para-nitroaniline reporter system provide several analytical advantages for enzyme assays [18] [34]. The absorption spectrum of the substrate versus the chromophore shows distinct differences, with the unhydrolyzed substrate exhibiting maximum absorption at 316 nanometers while para-nitroaniline demonstrates peak absorption at 380 nanometers [34]. Although the maximal difference between substrate and product occurs at 385 nanometers, measurements at 405 nanometers provide reduced background interference while maintaining excellent sensitivity [34].
The colorimetric detection system enables real-time monitoring of enzymatic reactions through continuous measurement of absorbance changes [39]. This capability allows researchers to determine initial reaction rates, calculate kinetic parameters, and assess enzyme inhibition or activation under various experimental conditions [39]. The high extinction coefficient of para-nitroaniline ensures detection sensitivity suitable for measuring low levels of enzymatic activity [18] [34].
Research investigations have established comprehensive kinetic parameters for Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroaniline with pancreatic elastase and related enzymes [39]. Comparative studies using multiple substrates have demonstrated that elastase exhibits a Michaelis constant (Km) of 65.78 micromolar for structurally related succinyl-alanine-alanine-alanine-para-nitroanilide substrates [39]. The catalytic rate constant (kcat) values and catalytic efficiency (kcat/Km) parameters provide quantitative measures of substrate effectiveness [39].
| Kinetic Parameter | Value | Units |
|---|---|---|
| Michaelis Constant (Km) | 65.78 | Micromolar |
| Catalytic Rate Constant (kcat) | 22.74 | Per minute |
| Catalytic Efficiency (kcat/Km) | 0.35 | Per minute per micromolar |
The kinetic data demonstrate that elastase exhibits high affinity for this class of substrates, with relatively low Km values indicating strong enzyme-substrate binding [39]. The catalytic efficiency values confirm the suitability of this substrate design for sensitive detection of elastase activity in biochemical assays [39].
The solubility characteristics of Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroaniline reflect the combined influences of its peptide backbone and chromogenic moiety [19] [22]. The peptide demonstrates limited solubility in pure water due to the presence of hydrophobic amino acid residues and the para-nitroaniline group [3] [19]. The succinyl protecting group enhances aqueous solubility by introducing carboxyl functionality that can ionize under appropriate pH conditions [19].
pH significantly influences the solubility profile of this peptide substrate, with optimal dissolution occurring under slightly acidic to neutral conditions [19] [22]. The presence of the succinyl group, which contains a carboxylic acid functionality, allows for pH-dependent solubility enhancement through deprotonation at higher pH values [19] [33]. Peptides with acidic residues or protecting groups typically demonstrate improved solubility in basic buffers, while maintaining stability within physiological pH ranges [19] [22].
Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroaniline exhibits enhanced solubility in organic solvents, particularly dimethyl sulfoxide and dimethylformamide [3] [23] [38]. Commercial suppliers report solubility of 120 milligrams per milliliter in dimethyl sulfoxide, corresponding to approximately 192.1 millimolar concentration [23]. This high solubility in organic solvents provides practical advantages for preparing concentrated stock solutions [38] [41].
The recommended dissolution strategy involves initial solubilization in a minimal volume of dimethyl sulfoxide followed by gradual dilution with aqueous buffer systems [22] [38]. This approach prevents precipitation while achieving desired working concentrations for enzymatic assays [38] [41]. The final dimethyl sulfoxide concentration should remain below 0.5 percent to ensure compatibility with most biochemical assays and cell culture applications [38] [41].
Solid-Phase Peptide Synthesis represents the most widely employed methodology for the preparation of succinyl-alanine-alanine-proline-glycine-para-nitroanilide and related peptide substrates [1] [2]. The optimization of Solid-Phase Peptide Synthesis parameters is crucial for achieving high yields and purity of the target compound, particularly given the specific sequence requirements of this pentapeptide substrate.
The fundamental approach to Solid-Phase Peptide Synthesis optimization involves the systematic evaluation of multiple reaction parameters. Temperature control emerges as a critical factor, with elevated temperatures of 50-70°C demonstrating significant improvements over standard room temperature conditions [2]. The implementation of High-Temperature Fast Stirring Peptide Synthesis methodology has shown remarkable benefits, combining elevated temperature with enhanced mixing efficiency through overhead stirring at 600-800 revolutions per minute [2].
Resin selection and loading optimization constitute fundamental aspects of successful synthesis. The choice of resin directly impacts the final yield and purity of succinyl-alanine-alanine-proline-glycine-para-nitroanilide. Modern Solid-Phase Peptide Synthesis protocols utilize high-loading resins with substitution levels of 0.5-1.2 millimoles per gram, representing a significant improvement over traditional low-loading supports [3] [4]. The increased loading capacity enables higher peptide yields while maintaining reaction efficiency.
Coupling reaction optimization focuses on the selection of appropriate activating reagents and reaction conditions. The transition from traditional 1-Hydroxybenzotriazole and 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate combinations to more efficient 1-Hydroxy-7-azabenzotriazole and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate systems has demonstrated improved coupling efficiency and reduced racemization [5] [6] [7].
Solvent system optimization plays a crucial role in Solid-Phase Peptide Synthesis efficiency. The use of N,N-Dimethylformamide as the primary solvent, often combined with N-Methyl-2-pyrrolidone for difficult couplings, provides optimal solvation of reagents and facilitates efficient peptide bond formation [1] [2]. The solvent choice directly affects the swelling properties of the resin and the diffusion of reagents throughout the polymer matrix.
Reaction time optimization represents a significant advancement in modern Solid-Phase Peptide Synthesis. The implementation of fast stirring and elevated temperature conditions has enabled the reduction of coupling times from traditional 60-120 minutes to 30-60 minutes, while maintaining or improving coupling efficiency [2]. This optimization is particularly important for the synthesis of succinyl-alanine-alanine-proline-glycine-para-nitroanilide, where the proline residue can present coupling challenges due to its secondary amine structure.
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 25 | 50-70 | +25-40 |
| Stirring Speed (rpm) | 200-400 | 600-800 | +15-25 |
| Coupling Time (min) | 60-120 | 30-60 | +10-20 |
| Coupling Reagent | HBTU/HOBt | HATU/HOAt | +20-30 |
| Base Concentration (% v/v) | 20 (piperidine) | 10-15 (piperidine) | +5-15 |
| Solvent System | DMF | DMF/NMP | +10-20 |
| Resin Loading (mmol/g) | 0.2-0.8 | 0.5-1.2 | +30-50 |
| Amino Acid Excess (eq.) | 3-5 | 2-3 | +5-10 |
Amino acid excess optimization has demonstrated that reduced stoichiometric excess can be employed when combined with improved mixing and temperature control. Modern protocols utilize 2-3 equivalents of amino acid derivatives compared to traditional 3-5 equivalents, resulting in reduced reagent consumption and waste generation while maintaining high coupling efficiency [1] [2].
The synthesis of succinyl-alanine-alanine-proline-glycine-para-nitroanilide requires careful consideration of protecting group strategies to ensure selective peptide bond formation and prevent unwanted side reactions [8] [9] [10]. The fluorenylmethyloxycarbonyl strategy represents the most widely adopted approach for modern peptide synthesis due to its compatibility with automated synthesis protocols and mild deprotection conditions [11] [12].
Fluorenylmethyloxycarbonyl protecting group chemistry provides excellent stability under neutral and acidic conditions while allowing for selective removal under basic conditions using piperidine [11]. The deprotection mechanism involves base-catalyzed elimination of the fluorenylmethyloxycarbonyl group, generating dibenzofulvene as a byproduct that can be monitored spectrophotometrically [11]. This monitoring capability enables real-time assessment of deprotection efficiency, which is particularly valuable for optimizing synthesis protocols.
Side chain protection strategies for the constituent amino acids of succinyl-alanine-alanine-proline-glycine-para-nitroanilide require careful consideration of orthogonal protecting group schemes. Alanine residues, lacking reactive side chains, do not require additional protection beyond the α-amino group. However, the proline residue presents unique challenges due to its cyclic structure and secondary amine functionality [10] [13].
Permanent protecting groups are employed for amino acid side chains that must remain protected throughout the synthesis and are only removed during the final cleavage step [13]. The tert-butyl protecting group system provides excellent stability under the repetitive fluorenylmethyloxycarbonyl deprotection conditions while remaining labile to trifluoroacetic acid treatment [14] [15] [16]. This orthogonal reactivity enables selective deprotection strategies essential for successful peptide synthesis.
Carboxyl terminus protection strategies for peptide synthesis typically employ acid-labile protecting groups that can be removed simultaneously with side chain protecting groups. The tert-butyl ester protecting group represents the most commonly employed strategy for fluorenylmethyloxycarbonyl chemistry, providing excellent stability under basic conditions while remaining labile to trifluoroacetic acid treatment [15] [16].
| Protecting Group | Deprotection Reagent | Reaction Time (min) | Stability to Conditions |
|---|---|---|---|
| Fmoc (N-terminal) | 20% piperidine/DMF | 5-20 | Base-labile |
| Boc (N-terminal) | TFA/DCM (1:1) | 30-60 | Acid-labile |
| tert-butyl ester (C-terminal) | TFA/H2O/phenol (95:2.5:2.5) | 90-180 | Acid-labile |
| Benzyl ester (C-terminal) | HF/anisole (10:1) | 60-120 | Strong acid-labile |
| Trityl (Cys) | TFA/H2O/TIS (95:2.5:2.5) | 90-180 | Acid-labile |
| tert-butyl (Ser/Thr) | TFA/H2O/TIS (95:2.5:2.5) | 90-180 | Acid-labile |
| Benzyl (Tyr) | TFA/H2O/TIS (95:2.5:2.5) | 90-180 | Acid-labile |
| tert-butoxycarbonyl (Lys) | TFA/H2O/TIS (95:2.5:2.5) | 90-180 | Acid-labile |
Deprotection optimization focuses on minimizing side reactions while ensuring complete removal of protecting groups. The use of scavenger reagents during trifluoroacetic acid cleavage is essential for preventing cationic alkylation of sensitive amino acid residues [12] [13]. Common scavenger combinations include water, phenol, thioanisole, and 1,2-ethanedithiol, each selected based on the specific protecting groups and amino acid composition of the target peptide.
Sequential assembly optimization requires careful timing and monitoring of each coupling and deprotection cycle. The implementation of real-time monitoring systems, including ultraviolet-visible spectroscopy for fluorenylmethyloxycarbonyl deprotection and conductivity monitoring for coupling reactions, enables precise control of reaction progress and optimization of cycle times [1] [17].
Proline coupling optimization represents a particular challenge in the synthesis of succinyl-alanine-alanine-proline-glycine-para-nitroanilide due to the steric hindrance associated with the cyclic amino acid structure. Extended coupling times, elevated temperatures, and multiple coupling cycles are often required to achieve quantitative incorporation of proline residues [2] [10]. The use of advanced coupling reagents such as 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate has demonstrated improved efficiency for difficult coupling reactions involving proline [6] [7].
Quality control assessment of succinyl-alanine-alanine-proline-glycine-para-nitroanilide requires comprehensive analytical characterization to ensure product identity, purity, and consistency [18] [19] [20]. Reversed-phase high-performance liquid chromatography serves as the primary analytical method for purity determination, providing quantitative assessment of the target compound relative to synthetic impurities and byproducts.
Reversed-phase high-performance liquid chromatography methodology for peptide analysis typically employs C18 stationary phases with gradient elution using aqueous trifluoroacetic acid and acetonitrile mobile phases [19] [21] [22]. The selection of appropriate gradient conditions is critical for achieving optimal separation of the target peptide from closely related impurities, including deletion sequences, truncated products, and side reaction byproducts [23] [24].
Ultraviolet detection at wavelengths between 210-220 nanometers provides sensitive detection of peptide bonds, enabling accurate quantification of peptide content [18] [19] [21]. The detection wavelength selection is based on the maximum absorption of the peptide bond chromophore, providing consistent response factors across different peptide sequences. Additional detection at 280 nanometers may be employed for peptides containing aromatic amino acids, though this is not applicable to succinyl-alanine-alanine-proline-glycine-para-nitroanilide.
Gradient optimization strategies focus on achieving baseline resolution between the target peptide and potential impurities while maintaining reasonable analysis times [23] [22]. The implementation of shallow gradients with optimized trifluoroacetic acid concentrations has demonstrated improved resolution of closely eluting compounds. Temperature control and the use of high-resolution chromatographic columns further enhance separation efficiency [24].
Mass spectrometry characterization provides definitive molecular weight confirmation and structural information for succinyl-alanine-alanine-proline-glycine-para-nitroanilide [25] [26] [20]. Electrospray ionization mass spectrometry represents the most widely employed ionization technique for peptide analysis, offering compatibility with high-performance liquid chromatography systems and providing excellent sensitivity for peptide detection [27] [28] [29].
Electrospray ionization mechanisms involve the formation of charged droplets from the liquid chromatography eluent, followed by solvent evaporation and ion desorption into the gas phase [29]. The process generates multiply charged ions for larger peptides, effectively reducing the mass-to-charge ratio and enabling analysis within the mass range of standard mass spectrometers [28]. For succinyl-alanine-alanine-proline-glycine-para-nitroanilide, predominantly singly and doubly charged ions are typically observed.
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary analysis capabilities, particularly for molecular weight confirmation and peptide mapping applications [30] [31]. The technique utilizes organic matrices, typically α-cyano-4-hydroxycinnamic acid for peptide analysis, to facilitate analyte ionization and desorption [31]. Matrix-assisted laser desorption ionization generates predominantly singly charged ions, simplifying mass spectral interpretation for peptide identification.
| Analytical Method | Detection Principle | Purity Range (%) | Sample Amount Required | Analysis Time (min) |
|---|---|---|---|---|
| RP-HPLC (C18) | UV absorption (210-220 nm) | 85-99+ | 1-10 μg | 30-90 |
| LC-ESI-MS | Mass-to-charge ratio | 90-99+ | 0.1-1 μg | 20-60 |
| MALDI-TOF-MS | Time-of-flight mass analysis | 90-99+ | 10-100 pmol | 5-15 |
| Amino Acid Analysis | Ninhydrin derivatization | 90-99+ | 100-500 pmol | 60-120 |
| Capillary Electrophoresis | Electrokinetic separation | 85-95 | 1-5 μg | 15-45 |
| NMR Spectroscopy | Nuclear magnetic resonance | 95-99+ | 10-100 μg | 60-180 |
Quantitative analysis optimization requires careful consideration of response factors and matrix effects. The use of internal standards and calibration curves enables accurate quantification of peptide content, accounting for variations in ionization efficiency and detector response [19] [20]. Isotope dilution mass spectrometry represents the most accurate quantitative approach, utilizing isotopically labeled internal standards to correct for analytical variations [32].
Impurity profiling through liquid chromatography-mass spectrometry enables identification and quantification of synthesis-related impurities [24]. Common impurities in peptide synthesis include deletion sequences lacking one or more amino acids, truncated products from incomplete coupling reactions, and side reaction products from protecting group chemistry. The implementation of tandem mass spectrometry provides structural information for impurity identification and mechanism elucidation [27] [33].
Amino acid analysis provides complementary quantitative information regarding peptide composition and purity [34] [35]. The technique involves complete hydrolysis of the peptide under acidic conditions, followed by separation and quantification of the constituent amino acids using ion-exchange chromatography with ninhydrin derivatization [34]. This approach provides an independent assessment of peptide content and can detect amino acid composition errors not readily apparent from high-performance liquid chromatography or mass spectrometry analysis [35].
Coupling reagent evaluation demonstrates significant impact on final product quality and synthesis efficiency. 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate combined with 1-hydroxy-7-azabenzotriazole provides superior coupling efficiency and reduced racemization compared to traditional reagent combinations [5] [6] [7].
| Coupling Reagent | Coupling Efficiency (%) | Racemization Level (%) | Reaction Time (min) | Cost Relative Index |
|---|---|---|---|---|
| HBTU/HOBt | 92-97 | 0.1-0.5 | 30-60 | 1.0 |
| HATU/HOAt | 95-99 | 0.05-0.2 | 15-30 | 2.5 |
| PyBOP/HOBt | 90-95 | 0.2-0.8 | 45-90 | 1.8 |
| DIC/HOBt | 88-93 | 0.3-1.0 | 60-120 | 0.6 |
| EDCI/HOBt | 85-92 | 0.5-1.5 | 90-180 | 0.4 |
| PyAOP/HOAt | 93-98 | 0.1-0.3 | 20-45 | 3.2 |